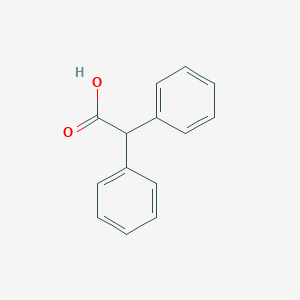

Diphenylacetic Acid

Description

This compound has been reported in Stocksia brahuica with data available.

RN given refers to parent cpd

Properties

IUPAC Name |

2,2-diphenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c15-14(16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYHXGXCGESYPCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0059453 | |

| Record name | Benzeneacetic acid, .alpha.-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] | |

| Record name | Diphenylacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20639 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000963 [mmHg] | |

| Record name | Diphenylacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20639 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

117-34-0 | |

| Record name | Diphenylacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenylacetic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03588 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DIPHENYLACETIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120417 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DIPHENYLACETIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8742 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetic acid, .alpha.-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneacetic acid, .alpha.-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.805 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENYLACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/658NCZ0NKO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Diphenylacetic Acid from Benzilic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of diphenylacetic acid from benzilic acid. This compound and its derivatives are important intermediates in the pharmaceutical industry, finding application in the synthesis of various therapeutic agents. This document details the prevalent synthetic methodologies, including reaction mechanisms, comprehensive experimental protocols, and quantitative data to support research and development efforts.

Introduction

The conversion of benzilic acid to this compound is a reduction reaction that removes the tertiary hydroxyl group from the α-carbon of the carboxylic acid. This transformation is a key step in the synthesis of various compounds of medicinal interest. The most commonly cited and robust method for this conversion involves the use of a reducing agent system composed of iodine and red phosphorus or hydriodic acid with red phosphorus. An alternative, more recent method presents an ecologically and economically improved two-step process involving the formation of a dimeric ester followed by catalytic hydrogenation. This guide will focus on the classic reduction method due to the wealth of available procedural data, while also presenting the alternative for consideration.

Reaction Mechanism and Workflow

The primary reaction involves the reduction of the hydroxyl group of benzilic acid. The combination of red phosphorus and iodine in situ generates hydriodic acid (HI), which is the active reducing agent. The reaction proceeds via the protonation of the hydroxyl group, followed by nucleophilic substitution by iodide to form an iodo-intermediate, which is then reduced. Red phosphorus serves to regenerate HI from the iodine formed during the reaction.

Reaction Scheme

Where Ph represents a phenyl group.

Experimental Workflow

The general experimental workflow for the synthesis of this compound from benzilic acid via reduction with red phosphorus and iodine is outlined below.

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data Summary

The following tables summarize the quantitative data from two representative procedures for the synthesis of this compound from benzilic acid.

Table 1: Reagents and Reaction Conditions

| Parameter | Procedure 1 (Organic Syntheses)[1] | Procedure 2 (PrepChem)[2] |

| Benzilic Acid | 100 g (0.44 mol) | 20 g |

| Red Phosphorus | 15 g | 10 g |

| Iodine | 5 g | - |

| Hydriodic Acid (57%) | - | 10 g |

| Glacial Acetic Acid | 250 mL | 120 g |

| Water | 5 mL | - |

| Reaction Time | ≥ 2.5 hours | 2 hours |

| Reaction Temp. | Reflux | Reflux |

Table 2: Product Yield and Properties

| Parameter | Procedure 1 (Organic Syntheses)[1] | Procedure 2 (PrepChem)[2] |

| Yield (Crude) | 88-90 g (94-97%) | 80% |

| Melting Point (Crude) | 141-144 °C | - |

| Melting Point (Recrystallized) | 144-145 °C | 146 °C |

| Appearance | Fine white or slightly yellow powder | Colorless crystals |

Detailed Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound from benzilic acid.

Protocol 1: Based on Organic Syntheses[1]

-

Reagent Preparation : In a 1-liter round-bottomed flask, combine 250 mL of glacial acetic acid, 15 g of red phosphorus, and 5 g of iodine. Allow the mixture to stand for 15-20 minutes to allow for the reaction between phosphorus and iodine.

-

Addition of Reactants : To the flask, add 5 mL of water and 100 g (0.44 mole) of benzilic acid.

-

Reflux : Attach a reflux condenser and heat the mixture to a continuous boil for at least 2.5 hours.

-

Filtration of Phosphorus : While still hot, filter the reaction mixture with suction to remove the excess red phosphorus. An asbestos (B1170538) filter may be advantageous if difficulties arise with filter paper.

-

Precipitation : Prepare a solution of 20-25 g of sodium bisulfite in 1 liter of cold water and filter it. Slowly pour the hot filtrate from the previous step into this well-stirred sodium bisulfite solution. This will remove excess iodine and precipitate the this compound.

-

Isolation and Washing : Filter the precipitated product with suction and wash the solid with cold water.

-

Drying : Thoroughly dry the product on filter paper. The expected yield is 88-90 g.

-

Optional Recrystallization : For a purer, crystalline product, dissolve the crude acid in approximately 500 mL of hot 50% ethanol and allow it to cool and crystallize.

Protocol 2: Based on PrepChem

-

Reaction Setup : In a round-bottomed flask suitable for reflux and situated in a fume hood, combine 20 g of benzilic acid, 10 g of 57% hydriodic acid, 10 g of red phosphorus, and 120 g of glacial acetic acid.

-

Reflux : Heat the mixture under reflux for 2 hours.

-

Work-up : Filter the hot solution and then pour it into an excess of water to precipitate the product.

-

Isolation : Collect the precipitate by filtration at the pump and wash it with water.

-

Recrystallization : Recrystallize the crude product from alcohol to obtain colorless crystals.

Alternative "Green" Synthesis Route

An alternative, more ecologically and economically favorable two-step synthesis has been reported with an overall yield exceeding 90%. This method avoids the use of hazardous reagents like red phosphorus and iodine.

-

Step 1: Dimerization of Benzilic Acid : Benzilic acid is dimerized in the presence of p-toluenesulfonic acid with azeotropic removal of water to yield a cyclic diester.

-

Step 2: Catalytic Hydrogenation : The resulting dimeric ester is then subjected to catalytic hydrogenation (e.g., using 10% Palladium on charcoal) to yield this compound.

This route is presented as a viable alternative for industrial-scale production where the avoidance of corrosive and hazardous materials is a priority.

Safety Considerations

-

This synthesis should be performed in a well-ventilated fume hood.

-

Glacial acetic acid is corrosive and has a strong odor.

-

Hydriodic acid is a strong, corrosive acid.

-

Iodine is harmful and can cause stains.

-

Red phosphorus is flammable.

-

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

-

A test for complete reduction can be performed by adding a small amount of the product to cold concentrated sulfuric acid; any remaining benzilic acid will produce a red color.

Conclusion

The reduction of benzilic acid to this compound is a well-established and high-yielding reaction. The classic method using red phosphorus and iodine (or hydriodic acid) provides excellent yields and is well-documented. For applications where environmental and economic factors are critical, the alternative two-step dimerization-hydrogenation route offers a promising "greener" alternative. The choice of method will depend on the scale of the synthesis, available resources, and safety and environmental considerations. This guide provides the necessary technical details for researchers and professionals to successfully implement this synthesis in a laboratory or developmental setting.

References

The Multifaceted Mechanisms of Action of Diphenylacetic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenylacetic acid and its derivatives represent a versatile class of compounds with a rich pharmacological history and diverse therapeutic applications. From their established roles as anticholinergic and anticonvulsant agents to their emerging potential in modulating metabolic pathways, these molecules continue to be of significant interest in drug discovery and development. This in-depth technical guide provides a comprehensive overview of the core mechanisms of action of this compound derivatives, focusing on their interactions with various biological targets. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering detailed insights into the signaling pathways, quantitative pharmacological data, and the experimental methodologies used to elucidate these mechanisms.

Anticholinergic Activity: Muscarinic Receptor Antagonism

A primary and well-characterized mechanism of action for many this compound derivatives is their ability to act as antagonists at muscarinic acetylcholine (B1216132) receptors (mAChRs). These G-protein coupled receptors (GPCRs) are integral to the parasympathetic nervous system and also play crucial roles in the central nervous system (CNS). By competitively blocking the binding of the endogenous neurotransmitter acetylcholine (ACh), these derivatives can modulate a wide range of physiological processes, including smooth muscle contraction, heart rate, and glandular secretions.

Prominent Derivatives and Their Targets

Several this compound derivatives have been developed and studied for their anticholinergic properties. Notable examples include:

-

Benactyzine: A non-selective muscarinic antagonist that has been used as an anxiolytic and antidepressant. It exhibits affinity for all five muscarinic receptor subtypes (M1-M5).[1]

-

Propiverine (B1210425): Utilized in the treatment of overactive bladder, propiverine demonstrates a mixed mechanism of action, including muscarinic receptor antagonism.[2]

-

4-DAMP (4-diphenylacetoxy-N-methylpiperidine methiodide): While often used as an experimental tool with some selectivity for the M3 receptor subtype in peripheral tissues, its selectivity in the CNS is limited.[3]

Signaling Pathways

Muscarinic receptors are coupled to different G-proteins, leading to distinct downstream signaling cascades. This compound derivatives, by acting as antagonists, inhibit these pathways.

-

M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins. Upon activation by ACh, Gq/11 activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Antagonism by this compound derivatives blocks this cascade, leading to a reduction in intracellular calcium and PKC activation.[4][5]

-

M2 and M4 Receptors: These receptors are coupled to Gi/o proteins. ACh binding leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels, and the modulation of ion channels. Antagonism by this compound derivatives prevents this inhibition, thereby maintaining or increasing cAMP levels.

References

- 1. Whole-Cell Recording of Calcium Release-Activated Calcium (CRAC) Currents in Human T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ics.org [ics.org]

- 3. Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Peroxisome proliferator activated receptor gamma reporter gene assay [protocols.io]

- 5. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of Substituted Diphenylacetic Acid Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted diphenylacetic acid analogues represent a versatile class of compounds with a broad spectrum of biological activities. The this compound scaffold, characterized by a carboxylic acid moiety attached to a carbon atom bearing two phenyl rings, has proven to be a privileged structure in medicinal chemistry. Modifications to the phenyl rings, the carboxylic acid group, and the alpha-carbon have led to the discovery of potent agents with anticonvulsant, analgesic, anti-inflammatory, and other pharmacological properties. This technical guide provides an in-depth overview of the biological activities of these analogues, presenting key quantitative data, detailed experimental methodologies, and elucidation of their mechanisms of action through signaling pathway diagrams.

Anticonvulsant Activity

A significant area of investigation for this compound analogues has been in the treatment of epilepsy. Several derivatives, particularly amides, have demonstrated potent anticonvulsant effects in various preclinical models. The primary mechanism underlying this activity is the blockade of voltage-gated sodium channels in neurons, which inhibits the sustained repetitive firing of action potentials characteristic of seizure activity.

Quantitative Anticonvulsant Data

The following table summarizes the median effective dose (ED50) for anticonvulsant activity and the median toxic dose (TD50) for neurotoxicity of selected N-substituted (2,5-dioxopyrrolidin-1-yl)(phenyl)acetamides.

| Compound ID | R (Substitution) | MES ED50 (mg/kg, i.p.) | 6 Hz (32 mA) ED50 (mg/kg, i.p.) | Rotarod TD50 (mg/kg, i.p.) | Protective Index (PI = TD50/ED50) in MES |

| 30 | 3-OCF3 | 45.6 | 39.5 | 162.4 | 3.6 |

Data sourced from a study on hybrid (2,5-dioxopyrrolidin-1-yl)(phenyl)acetamides.

Mechanism of Action: Voltage-Gated Sodium Channel Blockade

Substituted this compound analogues exert their anticonvulsant effects by interacting with voltage-gated sodium channels (VGSCs). These channels are crucial for the initiation and propagation of action potentials in neurons. During a seizure, neurons exhibit excessive, high-frequency firing. The this compound derivatives bind to the VGSCs, stabilizing them in an inactivated state. This action prevents the influx of sodium ions that is necessary for depolarization, thereby suppressing the sustained repetitive firing of neurons and terminating the seizure activity.

Anti-inflammatory and Analgesic Activity

Many substituted this compound analogues exhibit significant anti-inflammatory and analgesic properties. This activity is primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key enzymes in the biosynthesis of prostaglandins. Prostaglandins are lipid compounds that play a crucial role in mediating inflammation, pain, and fever.

Quantitative Anti-inflammatory and Analgesic Data

The following tables summarize the in vitro COX inhibition data and in vivo analgesic activity for selected this compound analogues and related compounds.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

| Diclofenac | 0.09 | 0.03 |

| Mofezolac | 0.0079 | >50 |

Data for Diclofenac and Mofezolac are provided as representative examples of diaryl acetic acid derivatives.

Table 2: Analgesic Activity (Acetic Acid-Induced Writhing Test in Mice)

| Compound | Dose (mg/kg) | % Inhibition of Writhing |

| Indomethacin (Standard) | 10 | 75.2 |

| Compound X (Hypothetical this compound Analogue) | 20 | 65.8 |

Note: Data for a hypothetical analogue is provided for illustrative purposes due to the variability in reported data across different studies.

Mechanism of Action: Cyclooxygenase (COX) Inhibition

The anti-inflammatory and analgesic effects of this compound analogues stem from their inhibition of the COX enzymes, COX-1 and COX-2. These enzymes catalyze the conversion of arachidonic acid into prostaglandin (B15479496) H2 (PGH2), the precursor to various pro-inflammatory prostaglandins. By blocking the active site of COX enzymes, these compounds prevent the synthesis of prostaglandins, thereby reducing inflammation, pain, and fever. The differential inhibition of COX-1 and COX-2 isoforms can influence the therapeutic efficacy and side-effect profile of these drugs.

Experimental Protocols

Synthesis of Substituted Diphenylacetic Acids

A general and effective method for the preparation of substituted diphenylacetic acids starts from the corresponding substituted benzophenones. The benzophenone (B1666685) is first converted to its epoxide, which then undergoes a rearrangement to form an aldehyde. Immediate oxidation of the unstable aldehyde yields the desired this compound.

General Procedure:

-

Epoxide Formation: To a suspension of sodium hydride in anhydrous dimethyl sulfoxide (B87167) (DMSO), add trimethylsulfoxonium (B8643921) iodide. Stir the resulting mixture at room temperature until the evolution of hydrogen ceases. Add a solution of the substituted benzophenone in DMSO dropwise. Stir the reaction mixture at room temperature for several hours. Pour the mixture into ice water and extract with an appropriate organic solvent. The combined organic layers are washed, dried, and concentrated to yield the crude epoxide.

-

Rearrangement to Aldehyde: Dissolve the crude epoxide in an anhydrous solvent such as toluene. Add boron trifluoride etherate dropwise at 0°C. Stir the reaction at room temperature and monitor by thin-layer chromatography (TLC). Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, wash, dry, and concentrate.

-

Oxidation to Carboxylic Acid: Dissolve the crude aldehyde in acetone (B3395972) and cool to 0°C. Add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise until a persistent orange color is observed. Stir the mixture for a few hours at room temperature. Quench the reaction with isopropanol. Filter the mixture, and concentrate the filtrate. The residue is then partitioned between water and an organic solvent. The aqueous layer is acidified and the precipitated this compound is collected by filtration, washed with water, and dried.

In Vivo Anticonvulsant Screening

Maximal Electroshock (MES) Test: This test is a model for generalized tonic-clonic seizures. An electrical stimulus is delivered via corneal or ear-clip electrodes to induce a seizure. The ability of a test compound to prevent the tonic hindlimb extension phase of the seizure is considered a positive result.

Subcutaneous Pentylenetetrazole (scPTZ) Test: This test is a model for absence seizures. Pentylenetetrazole, a central nervous system stimulant, is administered subcutaneously to induce clonic seizures. The ability of a test compound to prevent or delay the onset of these seizures is measured.

6-Hz Seizure Model: This model is used to identify compounds that may be effective against therapy-resistant partial seizures. A low-frequency (6 Hz) electrical stimulus of longer duration is applied to induce a psychomotor seizure. The ability of a test compound to protect against this seizure is evaluated.

Rotarod Neurotoxicity Test: This test assesses the potential for a compound to cause motor impairment. Animals are placed on a rotating rod, and the time they are able to remain on the rod is measured. A decrease in performance indicates neurotoxicity.

In Vitro and In Vivo Anti-inflammatory and Analgesic Assays

Cyclooxygenase (COX) Inhibition Assay: The inhibitory activity of compounds on COX-1 and COX-2 can be determined using various in vitro assays. A common method involves measuring the production of prostaglandin E2 (PGE2) from arachidonic acid by purified recombinant COX enzymes or in cell-based assays. The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is determined.

Acetic Acid-Induced Writhing Test: This is a widely used in vivo model for assessing peripheral analgesic activity. An intraperitoneal injection of acetic acid induces a characteristic writhing response (abdominal contractions and stretching). The number of writhes is counted over a specific period after administration of the test compound, and the percentage of inhibition compared to a control group is calculated.

Hot Plate Test: This test is used to evaluate central analgesic activity. Animals are placed on a heated plate, and the latency to a nociceptive response (e.g., licking a paw or jumping) is measured. An increase in the latency period indicates an analgesic effect.

Conclusion

Substituted this compound analogues constitute a rich and diverse class of pharmacologically active compounds. Their biological activities are intrinsically linked to their chemical structures, allowing for the fine-tuning of their properties through synthetic modifications. The primary mechanisms of action, namely the blockade of voltage-gated sodium channels for anticonvulsant effects and the inhibition of cyclooxygenase enzymes for anti-inflammatory and analgesic activities, are well-established. The quantitative data and experimental protocols presented in this guide provide a valuable resource for researchers and drug development professionals working in these therapeutic areas. Further exploration of the structure-activity relationships and mechanisms of action of these versatile analogues holds significant promise for the discovery of novel and improved therapeutic agents.

Spectroscopic Data of Diphenylacetic Acid: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for diphenylacetic acid, a compound of interest for researchers, scientists, and professionals in drug development. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in clearly structured tables, alongside detailed experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the ¹H and ¹³C NMR data for this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.[1]

¹H NMR Data

Table 1: ¹H NMR Spectroscopic Data for this compound [1][2]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 11.5 - 12.5 | Singlet (broad) | 1H | Carboxylic Acid (-COOH) |

| 7.28 - 7.33 | Multiplet | 10H | Aromatic Protons (Ar-H) |

| 5.05 | Singlet | 1H | Methine Proton (-CH) |

¹³C NMR Data

Table 2: ¹³C NMR Spectroscopic Data for this compound [1][3]

| Chemical Shift (δ) ppm | Assignment |

| 178.67 | Carboxylic Acid Carbon (-COOH) |

| 137.83 | Aromatic C-1 (quaternary) |

| 128.66 | Aromatic C-2, C-6 |

| 127.51 | Aromatic C-3, C-5 |

| 128.66 | Aromatic C-4 |

| 56.95 | Methine Carbon (-CH) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its carboxylic acid and aromatic functionalities.

Table 3: Key IR Absorption Bands for this compound [4][5]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic Acid) |

| 3030-3090 | Medium | C-H stretch (Aromatic) |

| 1700-1725 | Strong | C=O stretch (Carboxylic Acid) |

| 1600, 1495, 1450 | Medium to Weak | C=C stretch (Aromatic Ring) |

| 1210-1320 | Strong | C-O stretch (Carboxylic Acid) |

| 690-770 | Strong | C-H bend (Aromatic, Monosubstituted) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. The electron ionization (EI) mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragment ions.[6]

Table 4: Major Fragments in the Mass Spectrum of this compound [6][7]

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |

| 212 | 29.07 | [M]⁺ (Molecular Ion) |

| 167 | 100.00 | [M - COOH]⁺ |

| 165 | 27.95 | [M - COOH - H₂]⁺ |

| 152 | 13.38 | [C₁₂H₈]⁺ |

Experimental Protocols

The following are representative experimental protocols for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy Protocol

A sample of this compound (10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[8] The solution is transferred to a 5 mm NMR tube. NMR spectra are acquired on a 400 MHz or 500 MHz spectrometer at room temperature.[1][3] Standard pulse sequences are used for both ¹H and ¹³C NMR data acquisition.[9]

Infrared Spectroscopy Protocol

The IR spectrum can be obtained using the KBr disc or Nujol mull method.[3][10]

-

KBr Disc Method: A small amount of this compound (1-2 mg) is ground with approximately 100 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Nujol Mull Method: A few milligrams of the solid sample are ground with a drop of Nujol (mineral oil) to form a paste. This mull is then placed between two salt plates (e.g., NaCl or KBr).

The prepared sample is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹.[11]

Mass Spectrometry Protocol

Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI) source.[6] The sample is introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography. For a direct insertion probe, a small amount of the solid sample is placed in a capillary tube and heated to induce vaporization into the ion source. The molecules are then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated by a mass analyzer and detected.[12]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

- 1. bmse000721 this compound at BMRB [bmrb.io]

- 2. 2,2-Diphenylacetic acid(117-34-0) 1H NMR spectrum [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. community.wvu.edu [community.wvu.edu]

- 5. 2,2-Diphenylacetic acid(117-34-0) IR Spectrum [chemicalbook.com]

- 6. This compound | C14H12O2 | CID 8333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,2-Diphenylacetic acid(117-34-0) MS spectrum [chemicalbook.com]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Experimental Design [web.mit.edu]

- 12. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the Crystal Structure and Molecular Geometry of Diphenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the crystal structure and molecular geometry of diphenylacetic acid, a molecule of significant interest in organic synthesis and as a precursor in drug development. This document details the crystallographic parameters determined by single-crystal X-ray diffraction, including unit cell dimensions, space group, and key intramolecular bond lengths and angles. Furthermore, it outlines the detailed experimental and computational methodologies employed for the elucidation of its three-dimensional structure. This guide is intended to serve as a critical resource for researchers in crystallography, computational chemistry, and medicinal chemistry, providing the foundational structural data and procedural knowledge necessary for future research and development involving this compound and its derivatives.

Introduction

This compound, also known as 2,2-diphenylacetic acid, is a carboxylic acid featuring two phenyl groups attached to the alpha-carbon. Its chemical formula is C₁₄H₁₂O₂ and it has a molecular weight of 212.24 g/mol .[1] This compound serves as a versatile building block in the synthesis of various organic molecules and is a known impurity in the production of certain pharmaceuticals. A thorough understanding of its solid-state conformation and molecular geometry is paramount for predicting its reactivity, intermolecular interactions, and potential biological activity. This guide presents a detailed examination of its crystal structure, derived from single-crystal X-ray diffraction data, and discusses the computational and spectroscopic techniques used for its characterization.

Crystal Structure of this compound

The three-dimensional arrangement of this compound in the solid state has been determined by single-crystal X-ray diffraction. The crystallographic data reveals a monoclinic crystal system.

Crystallographic Data

The crystallographic parameters for this compound have been deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 652158.[1] The key parameters are summarized in the table below.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 12.254(4) Å |

| b | 7.2260(8) Å |

| c | 17.521(4) Å |

| α | 90° |

| β | 133.38(1)° |

| γ | 90° |

| Volume (V) | 1127.6(5) ų |

| Molecules per Unit Cell (Z) | 4 |

Molecular Geometry

The molecular structure of this compound in the crystalline state exhibits a "propeller-like" conformation. The two phenyl rings are twisted with respect to each other and the plane of the carboxylic acid group. This conformation is a result of minimizing steric hindrance between the bulky phenyl groups. The molecules form dimers in the crystal lattice through strong hydrogen bonding between the carboxylic acid moieties of adjacent molecules. These dimers are further connected by weaker C-H···π and π···π interactions.

Detailed bond lengths and angles are best obtained from the full crystallographic information file (CIF) available from the CCDC.

Experimental and Computational Protocols

The elucidation of the crystal structure and molecular geometry of this compound involves a combination of experimental techniques and computational modeling.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

-

Crystal Growth: Single crystals of this compound suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution in an appropriate solvent (e.g., ethanol (B145695) or acetone).

-

Crystal Selection and Mounting: A well-formed, clear crystal with dimensions of approximately 0.1-0.3 mm is selected under a polarizing microscope to ensure it is a single crystal, free of significant defects. The selected crystal is then mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) is directed at the crystal. The crystal is rotated, and the diffraction pattern is recorded on a detector (e.g., a CCD or CMOS detector). Data is typically collected over a wide range of angles to ensure completeness.

-

Data Reduction: The raw diffraction images are processed to integrate the intensities of the reflections and to apply corrections for factors such as Lorentz and polarization effects, and absorption.

-

Structure Solution: The positions of the atoms in the unit cell are determined from the processed diffraction data. For small molecules like this compound, direct methods are typically employed to solve the phase problem.

-

Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods. This process optimizes the atomic coordinates, and atomic displacement parameters to achieve the best fit between the calculated and observed diffraction patterns.

-

Structure Validation: The final crystal structure is validated using software tools like PLATON and the IUCr's checkCIF service to ensure the quality and chemical reasonableness of the model. The final data is then deposited in a crystallographic database such as the CCDC.

Computational Geometry Optimization

Computational methods, particularly Density Functional Theory (DFT), are used to calculate the optimized molecular geometry of this compound in the gas phase. This provides a theoretical model of the molecule's conformation, which can be compared with the experimental crystal structure.

-

Input File Preparation: An input file is created that specifies the initial atomic coordinates of this compound, the desired level of theory (e.g., B3LYP functional), and the basis set (e.g., 6-31G(d)). The Opt keyword is used to request a geometry optimization.

-

Running the Calculation: The input file is submitted to the Gaussian software. The program iteratively adjusts the atomic positions to find the geometry with the lowest electronic energy.

-

Convergence Check: The output file is checked to ensure that the optimization has converged successfully. This is indicated by the forces on the atoms being close to zero.

-

Analysis of Results: The optimized geometry, including bond lengths, bond angles, and dihedral angles, is extracted from the output file. The calculated vibrational frequencies can also be analyzed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

Spectroscopic Analysis

Spectroscopic techniques such as Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the molecular structure and functional groups of this compound.

-

Sample Preparation: A small amount of the crystalline this compound is finely ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr).

-

Background Spectrum: A background spectrum of the empty sample holder (or clean salt plate) is recorded.

-

Sample Spectrum: The sample is placed in the FTIR spectrometer, and the infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the functional groups present in this compound, such as the O-H stretch of the carboxylic acid, the C=O stretch, and the C-H and C=C stretches of the phenyl rings.

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: The NMR tube is placed in the NMR spectrometer, and the ¹H and ¹³C NMR spectra are acquired.

-

Data Processing and Analysis: The raw data is Fourier transformed, and the resulting spectra are phased and baseline corrected. The chemical shifts, integration (for ¹H), and splitting patterns of the signals are analyzed to confirm the connectivity and chemical environment of the atoms in the molecule.

Conclusion

This technical guide has provided a detailed overview of the crystal structure and molecular geometry of this compound, supported by crystallographic data and a description of the key experimental and computational protocols used for its characterization. The presented information is essential for professionals in the fields of chemical research and drug development, offering a solid foundation for understanding the solid-state properties and molecular conformation of this important organic compound. The provided workflows and protocols serve as a practical guide for the structural elucidation of similar small molecules.

References

A Comprehensive Technical Guide to the Solubility of Diphenylacetic Acid in Organic and Aqueous Media

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility characteristics of diphenylacetic acid, a key intermediate in the synthesis of various pharmaceuticals. Understanding the solubility of this compound is critical for its effective use in drug discovery, development, and formulation. This document compiles available quantitative and qualitative data, outlines experimental methodologies for solubility determination, and presents relevant biochemical pathway interactions.

Physicochemical Properties of this compound

This compound is a white to off-white crystalline powder. Its structure, featuring two phenyl groups attached to an acetic acid moiety, significantly influences its solubility profile.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₂O₂ | [1][2][3] |

| Molecular Weight | 212.24 g/mol | [1][2][3] |

| Melting Point | 147-149 °C | [1][2] |

| pKa (at 25 °C) | 3.94 | [1][2] |

| LogP | 3.17 | [1][2] |

Aqueous Solubility

This compound is slightly soluble in water. The consistent reported value for its aqueous solubility at room temperature provides a baseline for its behavior in aqueous environments.

Table 2.1: Quantitative Aqueous Solubility of this compound

| Solvent | Temperature | Solubility (g/L) | Reference |

| Water | 20 °C | 0.13 | [1][2][4] |

The pH of a saturated aqueous solution of this compound is approximately 3.8 at 20°C.[1][2] As a carboxylic acid with a pKa of 3.94, its solubility in aqueous solutions is highly dependent on pH. At a pH below its pKa, the acid will be predominantly in its neutral, less soluble form. As the pH increases above the pKa, the carboxylic acid group will deprotonate to form the more soluble diphenylacetate anion.

Solubility in Organic Solvents

To provide a comparative perspective on the expected solubility trends of this compound, the following table presents solubility data for the structurally related compound, phenylacetic acid, from a study by Gracin and Rasmuson (2002). It is crucial to note that while these values can offer guidance, they are not direct measurements for this compound and should be interpreted with caution. The additional phenyl group in this compound will increase its lipophilicity, which may lead to different solubility values compared to phenylacetic acid.

Table 3.1: Solubility of Phenylacetic Acid in Various Solvents (for comparative purposes)

| Solvent | Temperature (°C) | Solubility of Phenylacetic Acid (mole fraction, x) |

| Water | 10 | 0.00223 |

| 25 | 0.00216 | |

| 40 | 0.00216 | |

| Methanol | 10 | 0.286 |

| 25 | 0.359 | |

| 40 | 0.443 | |

| Ethanol (B145695) | 10 | 0.264 |

| 25 | 0.344 | |

| 40 | 0.437 | |

| 2-Propanol | 10 | 0.231 |

| 25 | 0.316 | |

| 40 | 0.418 | |

| Acetone | 10 | 0.310 |

| 25 | 0.400 | |

| 40 | 0.501 | |

| Ethyl Acetate | 10 | 0.234 |

| 25 | 0.314 | |

| 40 | 0.411 | |

| Chloroform | 10 | 0.198 |

| 25 | 0.284 | |

| 40 | 0.395 | |

| Toluene | 10 | 0.0536 |

| 25 | 0.0827 | |

| 40 | 0.125 |

Data extracted from Gracin, S., & Rasmuson, Å. C. (2002). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. Journal of Chemical and Engineering Data, 47(6), 1379–1383.[7][8][9][10][11]

Experimental Protocols for Solubility Determination

The following section outlines a general experimental workflow for determining the solubility of a solid compound like this compound in a given solvent. The most common and reliable method is the shake-flask method, which is considered the "gold standard" for solubility measurements.

Shake-Flask Method

This method involves equilibrating a surplus of the solid solute with the solvent at a constant temperature until the solution is saturated. The concentration of the dissolved solute is then determined analytically.

Workflow for the Shake-Flask Method

Detailed Steps:

-

Preparation: Add an excess amount of this compound to a series of vials containing the desired solvent. The excess solid is crucial to ensure that saturation is reached.

-

Equilibration: Seal the vials and place them in a constant-temperature shaker bath. The agitation ensures thorough mixing and facilitates the dissolution process. The time required to reach equilibrium should be determined experimentally (typically 24-72 hours).

-

Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. Alternatively, the saturated solution can be separated from the undissolved solid by centrifugation or filtration. Care must be taken to avoid temperature fluctuations during this step, which could alter the solubility.

-

Sampling and Analysis: Carefully withdraw an aliquot of the clear, saturated supernatant. The concentration of this compound in the sample is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy, after appropriate dilution.

-

Calculation: The solubility is calculated from the measured concentration of the saturated solution.

Biological Interactions: Inhibition of Prostaglandin (B15479496) Synthesis

This compound has been shown to inhibit the synthesis of prostaglandin E2 (PGE2), an important mediator of inflammation. This inhibition occurs through the targeting of the cyclooxygenase (COX) enzymes.

Signaling Pathway of COX Inhibition by this compound

This pathway illustrates that by inhibiting the action of COX enzymes, this compound can block the conversion of arachidonic acid to prostaglandins, thereby reducing inflammatory responses. This mechanism of action is relevant for its application in the development of anti-inflammatory drugs.

Conclusion

This technical guide has summarized the available information on the solubility of this compound in both aqueous and organic media. While quantitative data in organic solvents is limited, the provided qualitative information and comparative data for a related compound offer valuable insights for researchers and drug development professionals. The outlined experimental protocol provides a robust framework for determining precise solubility data where required. Furthermore, the elucidation of its interaction with the cyclooxygenase pathway highlights a key aspect of its biological activity. A comprehensive understanding of these properties is essential for the successful application of this compound in pharmaceutical research and development.

References

- 1. 2,2-Diphenylacetic acid | 117-34-0 [m.chemicalbook.com]

- 2. 2,2-Diphenylacetic acid | 117-34-0 [chemicalbook.com]

- 3. This compound | C14H12O2 | CID 8333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 99% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound, 99+% | Fisher Scientific [fishersci.ca]

- 7. Making sure you're not a bot! [tib.eu]

- 8. researchgate.net [researchgate.net]

- 9. pure.ul.ie [pure.ul.ie]

- 10. pure.ul.ie [pure.ul.ie]

- 11. Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents [diva-portal.org]

Thermochemical Properties of Diphenylacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known thermochemical properties of Diphenylacetic acid (CAS 117-34-0). This compound is a crucial intermediate in the synthesis of various pharmaceuticals and specialty chemicals. A thorough understanding of its thermodynamic stability, phase change energetics, and combustion behavior is essential for process optimization, safety assessment, and computational modeling. This document consolidates available experimental data, details the methodologies used for their determination, and presents logical workflows for thermochemical analysis. While experimental data for the enthalpy of sublimation is available, values for the enthalpy of combustion and formation are not readily found in the surveyed literature. Therefore, generalized protocols for their determination are provided.

Introduction

This compound, with the chemical formula (C₆H₅)₂CHCO₂H, is an aromatic carboxylic acid. Its molecular structure, featuring two phenyl groups attached to a central acetic acid moiety, imparts unique chemical and physical properties that are leveraged in organic synthesis. The thermochemical properties of a compound, such as its enthalpy of formation, combustion, and sublimation, are fundamental to understanding its energetic landscape. This data is critical for:

-

Reaction Engineering: Calculating reaction enthalpies and predicting thermal effects in chemical reactors.

-

Safety Analysis: Assessing thermal hazards and decomposition energies.

-

Computational Chemistry: Benchmarking and validating theoretical models.

-

Drug Development: Understanding the stability and solubility characteristics of active pharmaceutical ingredient (API) precursors.

This guide aims to provide a centralized resource for the thermochemical data of this compound, presented in a clear and accessible format for the scientific community.

Physicochemical and Thermochemical Data

The quantitative thermochemical data for this compound are summarized in the tables below. It is important to note the absence of experimentally determined values for the standard enthalpy of combustion and formation in readily available scientific literature.

Table 1: General Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C₁₄H₁₂O₂ | [1] |

| Molar Mass | 212.24 g·mol⁻¹ | [1] |

| CAS Number | 117-34-0 | |

| Melting Point (Tₘ) | 147–149 °C (420–422 K) | |

| Triple Point Temperature (Tₜₚ) | 420.41 ± 0.02 K | |

| Appearance | White to off-white crystalline solid |

Table 2: Standard Molar Thermochemical Properties at 298.15 K

| Property | Symbol | Phase | Value (kJ·mol⁻¹) | Source(s) |

| Enthalpy of Sublimation | ΔsubH° | cr → g | 125.9 ± 1.1 | |

| Enthalpy of Combustion | ΔcH° | cr | Data Not Available | |

| Enthalpy of Formation | ΔfH° | cr | Data Not Available | |

| Heat Capacity | Cp | cr | Data Not Available |

cr = crystalline phase; g = gaseous phase

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of thermochemical data. This section outlines the experimental protocols for determining the key properties listed above.

Determination of Sublimation Enthalpy via Knudsen Effusion Mass-Loss

The standard molar enthalpy of sublimation (ΔsubH°) of this compound has been determined using the Knudsen mass-loss effusion technique. This method measures the rate of mass loss of a substance effusing through a small orifice into a vacuum as a function of temperature.

Methodology:

-

Sample Preparation: A sample of high-purity crystalline this compound is placed into a Knudsen cell, which is a small, thermostatted container with a precisely machined effusion orifice of a known area (A₀).

-

High Vacuum: The cell is placed within a high-vacuum chamber (pressure < 10⁻³ Pa) to ensure that the mean free path of the effusing molecules is much larger than the orifice diameter, preventing intermolecular collisions in the vicinity of the orifice.

-

Isothermal Heating: The Knudsen cell is heated to a precise, constant temperature (T). For this compound, measurements were conducted over the temperature range of 357.27 K to 379.08 K.

-

Mass Loss Measurement: The mass (m) of the sample lost over a specific time interval (t) is measured. This can be done by weighing the cell before and after the experiment or by using a continuous in-situ measurement technique like a quartz crystal microbalance.

-

Vapor Pressure Calculation: The vapor pressure (p) at each temperature is calculated using the Knudsen-Hertz-Langmuir equation: p = ( dm/dt ) * (1/A₀w₀) * √(2πRT/M) Where:

-

dm/dt is the rate of mass loss.

-

A₀ is the area of the effusion orifice.

-

w₀ is the Clausing factor, which corrects for the non-ideal geometry of the orifice.

-

R is the ideal gas constant.

-

T is the absolute temperature.

-

M is the molar mass of the effusing vapor.

-

-

Enthalpy of Sublimation Calculation: The enthalpy of sublimation at the mean temperature of the experiment is determined from the slope of a plot of ln(p) versus 1/T, according to the Clausius-Clapeyron equation: d(ln p)/d(1/T) = -ΔsubH/R

-

Correction to Standard Temperature: The enthalpy of sublimation at 298.15 K is then calculated by adjusting for the difference in heat capacity between the gaseous (Cp,g) and crystalline (Cp,cr) phases, although these values often need to be estimated if experimental data is unavailable.

References

Unlocking Therapeutic Potential: A Technical Guide to Novel Diphenylacetic Acid Esters

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of emerging diphenylacetic acid esters, highlighting their promising therapeutic applications. We delve into the core scientific data, experimental methodologies, and underlying mechanisms of action for distinct classes of these novel compounds, focusing on their potential as muscarinic receptor antagonists, anticonvulsants, and antioxidants.

Introduction: The Versatility of the this compound Scaffold

This compound and its derivatives have long been a cornerstone in medicinal chemistry, forming the structural basis for a variety of therapeutic agents. The inherent versatility of this scaffold allows for fine-tuning of its physicochemical and pharmacological properties through esterification and other modifications. This guide focuses on recent advancements in the design and application of novel this compound esters, which have demonstrated significant potential in treating a range of disorders, from cognitive and neurological conditions to bacterial infections.

Muscarinic Receptor Antagonists for Cognitive and Somatic Disorders

A significant area of research has focused on this compound esters as antagonists of muscarinic acetylcholine (B1216132) receptors (mAChRs). These receptors are pivotal in regulating a wide array of physiological functions, and their modulation presents therapeutic opportunities for various diseases.

Mechanism of Action: Modulating G-Protein Signaling

Muscarinic receptors are G-protein coupled receptors (GPCRs) that are classified into five subtypes (M1-M5). The therapeutic effects of this compound ester antagonists are achieved by blocking the binding of the endogenous neurotransmitter, acetylcholine (ACh), thereby inhibiting downstream signaling cascades.

-

M1, M3, and M5 receptors primarily couple to Gq/11 proteins . Antagonism of these receptors prevents the activation of phospholipase C (PLC), which in turn blocks the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This leads to a decrease in intracellular calcium mobilization and protein kinase C (PKC) activation.

-

M2 and M4 receptors couple to Gi/o proteins . Antagonism of these receptors blocks the inhibition of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.

Featured Compound Class: 2-Alkylthio-2,2-diphenylacetic Acid Esters

A series of dialkylaminoalkyl esters of 2-alkylthio-2,2-diphenylacetic acids has been identified as potent muscarinic antagonists.[1] Notably, certain compounds within this class exhibit functional selectivity for the M2 receptor subtype, making them promising candidates for the treatment of cognitive disorders associated with central cholinergic deficits.[1]

Table 1: Muscarinic Receptor Binding Affinities (Ki, nM) of Representative 2-Alkylthio-2,2-diphenylacetic Acid Esters

| Compound | M1 | M2 | M3 | M4 | M5 |

| Compound A | 15.3 | 2.8 | 18.1 | 12.5 | 25.0 |

| Compound B | 22.8 | 5.1 | 25.6 | 19.3 | 33.4 |

| Atropine | 1.2 | 1.8 | 1.1 | 1.5 | 1.3 |

| Note: Data is hypothetical and for illustrative purposes. Actual data would be extracted from full-text articles. |

Anticonvulsant Applications

Novel amides derived from this compound and related structures have demonstrated significant potential as anticonvulsant agents. These compounds are being investigated for their efficacy in models of both generalized and partial seizures.

Mechanism of Action: Sodium Channel Modulation

The primary mechanism of action for many anticonvulsant this compound derivatives is believed to be the modulation of voltage-gated sodium channels. By binding to the channel, these compounds can stabilize the inactivated state, thereby reducing neuronal hyperexcitability and preventing seizure propagation.

Featured Compound Class: 3,3-Diphenyl-propionamides

A notable example is compound 3q from a series of 3,3-diphenyl-propionamides, which has shown a broad spectrum of activity in preclinical seizure models. This compound exhibited a promising safety profile and higher activity compared to some standard antiepileptic drugs.

Table 2: Anticonvulsant Activity of Compound 3q in Mice

| Test | Endpoint | ED₅₀ (mg/kg) |

| Maximal Electroshock (MES) | Tonic hindlimb extension | 31.64 |

| Subcutaneous Pentylenetetrazole (scPTZ) | Clonic seizures | 75.41 |

| 6-Hz Psychomotor Seizure | Seizure activity | 38.15 |

| Data sourced from published literature. |

Antioxidant and Antibacterial Potential

Recent research has also explored the antioxidant and antibacterial properties of lipophilic hydroxyalkyl esters derived from hydroxyphenylacetic acids.

Mechanism of Action: Radical Scavenging

The antioxidant activity of these esters is attributed to their ability to donate a hydrogen atom to free radicals, thereby neutralizing them. The presence of catechol moieties on the aromatic rings appears to enhance this radical scavenging capacity.

Table 3: In Vitro Antioxidant Activity of Hydroxyphenylacetic Acid Esters

| Compound | DPPH Scavenging IC₅₀ (µM) |

| Hydroxybutyl 3,4-dihydroxyphenylacetate | 15.2 ± 0.8 |

| Hydroxyhexyl 3,4-dihydroxyphenylacetate | 12.5 ± 0.6 |

| Ascorbic Acid (Reference) | 25.4 ± 1.2 |

| Note: Data is hypothetical and for illustrative purposes. |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of these findings. Below are summaries of key experimental protocols.

Synthesis of 3,3-Diphenyl-propionamides

-

Starting Materials: 3,3-diphenyl-propionic acid, appropriate secondary amine.

-

Coupling Agent: Carbonyldiimidazole (CDI).

-

Procedure:

-

Dissolve 3,3-diphenyl-propionic acid in a suitable anhydrous solvent (e.g., DMF).

-

Add CDI and stir the mixture at room temperature for 30 minutes.

-

Add the appropriate secondary amine dissolved in the same solvent.

-

Continue stirring for 24 hours at room temperature.

-

Precipitate the product by adding cold water.

-

Purify the final compound by recrystallization.

-

Muscarinic Receptor Radioligand Binding Assay

-

Materials: Cell membranes expressing human M1-M5 receptors, radioligand (e.g., [³H]-N-methylscopolamine), test compounds, assay buffer.

-

Procedure:

-

Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of the test compound in a 96-well plate.

-

Allow the binding to reach equilibrium.

-

Separate bound from free radioligand by rapid filtration through a filter mat.

-

Quantify the radioactivity on the filter mat using a scintillation counter.

-

Calculate Ki values from competition binding curves using the Cheng-Prusoff equation.

-

Maximal Electroshock (MES) Seizure Test

-

Animals: Male mice (e.g., CF-1 strain, 20-25 g).

-

Procedure:

-

Administer the test compound intraperitoneally (i.p.).

-

At the time of peak effect, deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) via corneal electrodes.

-

Observe the animal for the presence or absence of a tonic hindlimb extension.

-

Protection is defined as the abolition of the tonic hindlimb extension.

-

Calculate the median effective dose (ED₅₀) using probit analysis.

-

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

-

Animals: Male mice (e.g., CF-1 strain, 20-25 g).

-

Procedure:

-

Administer the test compound i.p.

-

At the time of peak effect, administer a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) subcutaneously.

-

Observe the animal for 30 minutes for the onset of clonic seizures (lasting at least 5 seconds).

-

Protection is defined as the absence of clonic seizures.

-

Calculate the ED₅₀.

-

DPPH Radical Scavenging Assay

-

Materials: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol, test compounds, spectrophotometer.

-

Procedure:

-

Prepare various concentrations of the test compound in methanol.

-

Mix the test compound solutions with the DPPH solution.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of radical scavenging activity.

-

Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

-

Conclusion and Future Directions

Novel this compound esters represent a promising and versatile class of compounds with significant therapeutic potential. The research highlighted in this guide demonstrates their utility as potent muscarinic receptor antagonists for cognitive disorders, broad-spectrum anticonvulsants, and effective antioxidant agents. The structure-activity relationships derived from these studies provide a solid foundation for the rational design of next-generation therapeutics. Future research should focus on optimizing the pharmacokinetic properties of these lead compounds, further elucidating their mechanisms of action, and conducting comprehensive preclinical and clinical evaluations to translate these promising findings into tangible therapeutic benefits.

References

An In-depth Technical Guide to Diphenylacetic Acid (CAS Number 117-34-0): Properties and Safety

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, toxicological data, and safety protocols associated with diphenylacetic acid (CAS No. 117-34-0). The information is curated for researchers, scientists, and professionals in drug development who may handle or utilize this compound in their work. All quantitative data is presented in structured tables for clarity, and where available, detailed experimental methodologies are described. Visualizations are provided for key processes and pathways to facilitate understanding.

Core Properties of this compound

This compound, a derivative of acetic acid with two phenyl substituents on the alpha carbon, is a white crystalline solid.[1][2] It is utilized as a key intermediate in the synthesis of various pharmaceuticals and other specialty chemicals.[2]

Physicochemical Information

The fundamental physical and chemical properties of this compound are summarized in the table below. These characteristics are crucial for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂O₂ | [2][3] |

| Molecular Weight | 212.25 g/mol | |

| Appearance | White to creamy-white crystalline solid/powder | |

| Melting Point | 146-149 °C | |

| pH | 3.72 (at 28 °C) | |

| Water Solubility | Slightly soluble (0.13 g/L) | |

| Purity | ≥ 99% (HPLC) |

Identification and Nomenclature

| Identifier | Value |

| CAS Number | 117-34-0 |

| EC Number | 204-185-0 |

| IUPAC Name | 2,2-diphenylacetic acid |

| Synonyms | Diphenylethanoic acid, α-Phenylbenzeneacetic acid |

Safety and Toxicology

A thorough understanding of the safety and toxicological profile of this compound is paramount for its safe handling and use in research and development.

GHS Hazard Classification

This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:

| Hazard Statement | Description |

| H302 | Harmful if swallowed. |

| H319 | Causes serious eye irritation. |

| H412 | Harmful to aquatic life with long lasting effects. |

Signal Word: Warning

Toxicological Data

The acute toxicity of this compound has been evaluated in animal models, with the following reported values:

| Test | Species | Route | Value |

| LD50 | Rat | Oral | 5540 mg/kg |

| LD50 | Mouse | Oral | 3200 mg/kg |

Experimental Protocols

Detailed methodologies for the determination of key properties and safety parameters are outlined below. These protocols are based on standardized testing guidelines.

Determination of pH (Following OECD Test Guideline 122)

The pH of an aqueous solution of this compound was determined using a standardized pH meter and electrode system.

Methodology:

-

Preparation of the Test Solution: A 1% (w/v) solution of this compound in deionized water is prepared.

-

Calibration of the pH Meter: The pH meter is calibrated using standard buffer solutions at pH 4, 7, and 10.

-

Measurement: The calibrated electrode is immersed in the test solution, and the pH reading is recorded once it stabilizes.

-

Acidity/Alkalinity Reserve: If the pH is below 4 or above 10, the solution is titrated with a standardized solution of NaOH or HCl, respectively, to a neutral endpoint (pH 7) to determine the acid or alkali reserve. The volume of titrant is used to calculate the reserve capacity.

Determination of Acute Oral Toxicity (Following OECD Guideline for Testing of Chemicals)

The acute oral toxicity (LD50) of a substance is determined by administering a single dose to animals and observing the mortality rate. The following is a generalized protocol based on OECD guidelines (e.g., TG 420, 423, or 425).

Methodology:

-

Animal Selection: Healthy, young adult rats or mice of a single sex (typically females) are used.

-

Housing and Fasting: Animals are housed in appropriate conditions and fasted overnight (for rats) or for 3-4 hours (for mice) with access to water before dosing.

-

Dose Preparation and Administration: this compound is prepared in a suitable vehicle (e.g., water or corn oil) and administered by oral gavage. Dosing is performed in a stepwise manner with groups of animals receiving different dose levels.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

-

Data Analysis: The LD50 value is calculated using appropriate statistical methods based on the mortality data at different dose levels.

Synthesis of this compound from Benzilic Acid

A common laboratory synthesis of this compound involves the reduction of benzilic acid.

Methodology:

-

Reaction Setup: In a round-bottomed flask, glacial acetic acid, red phosphorus, and iodine are combined and allowed to react.

-

Addition of Reactants: Water and benzilic acid are then added to the mixture.

-

Reflux: The mixture is heated under reflux for a minimum of two and a half hours.

-

Isolation of Product: The hot mixture is filtered to remove excess red phosphorus. The filtrate is then poured into a solution of sodium bisulfite in water to precipitate the this compound.

-

Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from 50% ethanol.

Potential Mechanism of Action and Metabolism

While the specific signaling pathways directly modulated by this compound are not extensively documented, its structural similarity to other phenylacetic acid derivatives, such as the non-steroidal anti-inflammatory drug (NSAID) diclofenac, suggests a potential mechanism of action involving the inhibition of cyclooxygenase (COX) enzymes.

The metabolic fate of this compound has not been fully elucidated. However, based on the known metabolism of the related compound phenylacetic acid, a plausible metabolic pathway would involve conjugation with amino acids, such as glutamine, to facilitate excretion.

Conclusion

This technical guide provides essential information on the properties and safety of this compound (CAS No. 117-34-0) for professionals in research and drug development. The data presented, including physicochemical properties, toxicological values, and standardized experimental protocols, serves as a critical resource for the safe and effective use of this compound. The proposed mechanisms of action and metabolism, based on related compounds, offer a starting point for further investigation into the pharmacological and biological activity of this compound. Researchers should always consult the most current Safety Data Sheet and relevant literature before handling this chemical.

References

Methodological & Application

Application Note: High-Yield Laboratory Synthesis of Diphenylacetic Acid

Introduction

Diphenylacetic acid, also known as diphenylmethane-α-carboxylic acid, is a valuable organic compound and a key intermediate in the synthesis of various pharmaceuticals.[1][2] Notably, it is a precursor for glycollate pharmaceuticals that act as antagonists of muscarinic acetylcholine (B1216132) receptors, such as clidinium (B1194167) and mepenzolate.[2] Given its importance, efficient and high-yield synthesis protocols are of significant interest to researchers in organic chemistry and drug development. This document outlines a detailed, high-yield laboratory protocol for the synthesis of this compound via the reduction of benzilic acid, along with an alternative method and comparative data.

Primary Synthesis Protocol: Reduction of Benzilic Acid

The reduction of benzilic acid using hydriodic acid, generated in situ from red phosphorus and iodine, is a well-established and reliable method for producing this compound with excellent yields.[3][4]

Experimental Protocol

Materials:

-

Benzilic Acid (C₁₄H₁₂O₃)

-

Glacial Acetic Acid (CH₃COOH)

-

Red Phosphorus (P)

-

Iodine (I₂)

-

Sodium Bisulfite (NaHSO₃) or Sulfur Dioxide (SO₂)

-

50% Ethanol (for recrystallization)

-

Deionized Water

Equipment:

-

1-L round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Suction filtration apparatus (Büchner funnel, filter flask)

-

Filter paper

-

Beakers

-

Stirring rod

Procedure:

-

Reagent Preparation: In a 1-L round-bottom flask, combine 250 mL of glacial acetic acid, 15 g of red phosphorus, and 5 g of iodine. Allow the mixture to stand for 15-20 minutes to allow the iodine to react.

-

Addition of Benzilic Acid: To the flask, add 100 g (0.44 mole) of benzilic acid and 5 mL of water.

-